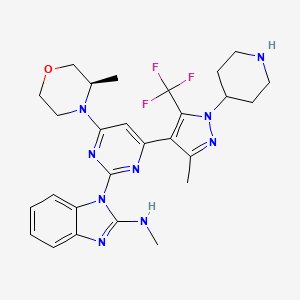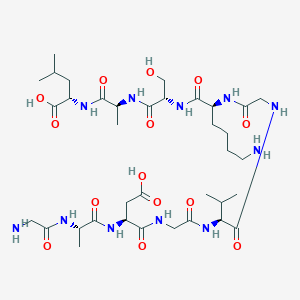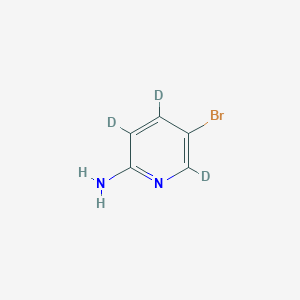
Anticancer agent 71
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound has been studied for its antiproliferative activity and its potential to be developed into an effective chemotherapeutic agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 71 involves the preparation of diphenyl-N-heteroaromatic compounds. The favorable 2H-1,2,3-triazole compound 4a is optimized, leading to the discovery of compounds 4b and 4c with more potent antimigratory and antiproliferative activities . The synthetic route typically involves the use of azide and alkyne building blocks, which undergo a cycloaddition reaction to form the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same cycloaddition reaction, with optimization for yield and purity. The reaction conditions would need to be carefully controlled to ensure the formation of the desired product without significant by-products.
化学反応の分析
Types of Reactions
Anticancer agent 71 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its anticancer activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially improving its stability and efficacy.
Substitution: This reaction can introduce new functional groups into the compound, potentially enhancing its binding affinity to target proteins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced anticancer activity, stability, and binding affinity. These modifications can lead to the development of more potent derivatives of the compound.
科学的研究の応用
Anticancer agent 71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole-containing molecules.
Biology: Studied for its ability to induce apoptosis and arrest the cell cycle in cancer cells.
Medicine: Investigated as a potential chemotherapeutic agent for treating various types of cancer.
Industry: Potentially used in the development of new anticancer drugs and therapies
作用機序
Anticancer agent 71 exerts its effects by arresting the cell cycle at the G2/M phase and inducing apoptosis through the upregulation of Bax, Ikb-α, and cleaved PARP, and the downregulation of Bcl-2 expression levels . This compound shows antiproliferative activity by targeting key proteins involved in cell cycle regulation and apoptosis pathways.
類似化合物との比較
Similar Compounds
Similar compounds to Anticancer agent 71 include other diphenyl-N-heteroaromatic compounds, such as:
Compound 4a: A precursor to this compound with less potent activity.
Compound 4c: Another derivative with potent antimigratory and antiproliferative activities.
Nitrogen-containing heterocycles: Such as pyrimidine, quinolone, and imidazole derivatives, which have shown anticancer activity.
Uniqueness
This compound is unique due to its specific mechanism of action, targeting the G2/M phase of the cell cycle and inducing apoptosis through multiple pathways. Its structure allows for modifications that can enhance its anticancer activity, making it a promising candidate for further development as a chemotherapeutic agent.
特性
分子式 |
C18H13ClF3N5O |
|---|---|
分子量 |
407.8 g/mol |
IUPAC名 |
1-(2-amino-6-phenylpyrimidin-4-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H13ClF3N5O/c19-13-7-6-11(8-12(13)18(20,21)22)24-17(28)27-15-9-14(25-16(23)26-15)10-4-2-1-3-5-10/h1-9H,(H4,23,24,25,26,27,28) |
InChIキー |
HQDVZDXIFMCLAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


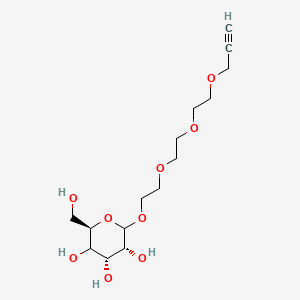
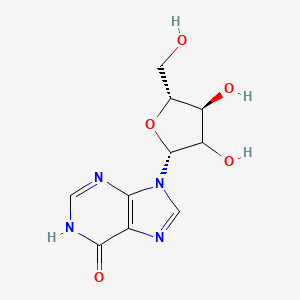
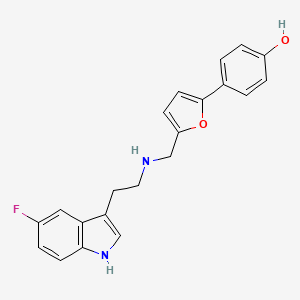
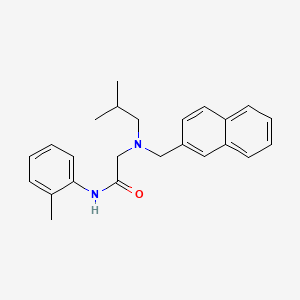
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
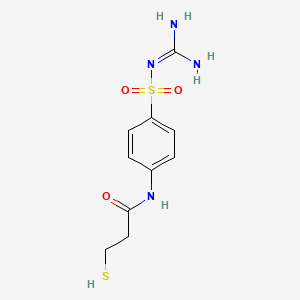
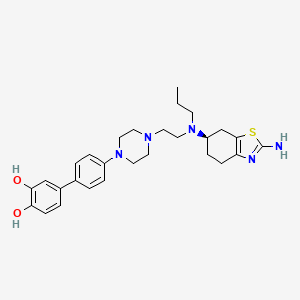
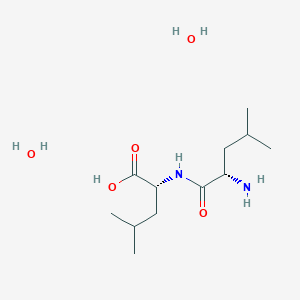
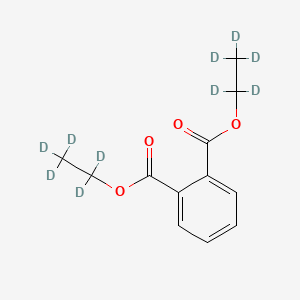
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
